6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide

USP7 inhibition deubiquitinase catalytic domain

6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide (CAS 2009273-60-1), also designated as USP7-IN-8 or GNE-6776, is a selective, non-covalent, orally bioavailable small-molecule inhibitor of ubiquitin-specific protease 7 (USP7), a deubiquitinase that regulates p53 stability, MDM2 turnover, and multiple oncogenic pathways. Unlike catalytic-cysteine-targeting DUB inhibitors, this compound attenuates USP7 activity by binding to an allosteric site approximately 12 Å from the catalytic cysteine, thereby disrupting ubiquitin binding rather than directly blocking the catalytic triad.

Molecular Formula C20H20N4O2
Molecular Weight 348.41
CAS No. 2009273-60-1
Cat. No. B607694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide
CAS2009273-60-1
SynonymsGNE-6776;  GNE 6776;  GNE6776
Molecular FormulaC20H20N4O2
Molecular Weight348.41
Structural Identifiers
SMILESCCC1=C(C(=NC=C1C2=CN=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O
InChIInChI=1S/C20H20N4O2/c1-3-15-16(13-6-9-17(23-10-13)20(26)22-2)11-24-19(21)18(15)12-4-7-14(25)8-5-12/h4-11,25H,3H2,1-2H3,(H2,21,24)(H,22,26)
InChIKeyUCYSSYGGXOFJKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6'-Amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide (CAS 2009273-60-1): A Non-Covalent USP7 Inhibitor with Orally Bioavailable Antitumor Activity — Procurement-Relevant Selectivity and Pharmacokinetic Profile


6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide (CAS 2009273-60-1), also designated as USP7-IN-8 or GNE-6776, is a selective, non-covalent, orally bioavailable small-molecule inhibitor of ubiquitin-specific protease 7 (USP7), a deubiquitinase that regulates p53 stability, MDM2 turnover, and multiple oncogenic pathways [1]. Unlike catalytic-cysteine-targeting DUB inhibitors, this compound attenuates USP7 activity by binding to an allosteric site approximately 12 Å from the catalytic cysteine, thereby disrupting ubiquitin binding rather than directly blocking the catalytic triad [2]. This distinct mechanism is confirmed by a co-crystal structure with the USP7 catalytic domain (PDB: 5UQX) [2]. The compound demonstrates in vivo antitumor efficacy in xenograft models at both intraperitoneal and oral doses without significant body-weight loss, positioning it as a tool compound for USP7 biology studies requiring oral dosing capability [3].

Why USP7-IN-8 (GNE-6776) Cannot Be Freely Substituted with GNE-6640, FT671, or P5091 — Evidence of Mechanistic, Selectivity, and Pharmacokinetic Divergence Across USP7 Inhibitors


Despite sharing USP7 as a molecular target, the current landscape of USP7 inhibitors exhibits profound divergence in binding mechanism, selectivity fingerprint, and pharmacokinetic properties that precludes simple interchange. USP7-IN-8 (GNE-6776) and its close structural analog GNE-6640 both bind to the same allosteric pocket 12 Å from the catalytic cysteine, but GNE-6640 displays approximately 1.4-fold greater potency against the USP7 catalytic domain (IC50 0.43 μM vs. 0.61 μM), a difference that may lead to divergent cellular pharmacodynamics at equivalent concentrations [1]. The covalent inhibitor FT671 achieves sub-nanomolar potency (Kd 65 nM) but lacks the oral bioavailability profile that characterizes GNE-6776, fundamentally altering its suitability for in vivo oral dosing regimens [2]. The earlier-generation inhibitor P5091 (IC50 4.2 μM) is approximately 7-fold less potent and operates via a distinct mechanism, while XL188 (Kd 90 nM) is a covalent inhibitor with an entirely different selectivity and toxicity profile [2]. Most critically, USP7-IN-8 demonstrates confirmed inactivity against USP47 and USP5 in direct selectivity profiling, a specificity feature not universally established across all USP7 inhibitor chemotypes and essential for interpreting DUB-dependent cellular phenotypes .

Quantitative Differentiation Evidence for CAS 2009273-60-1 (USP7-IN-8 / GNE-6776) vs. USP7 Inhibitor Comparators — IC50, Selectivity, In Vivo Efficacy, and Oral Bioavailability Data


USP7 Catalytic Domain Inhibitory Potency: GNE-6776 (IC50 0.61 μM) vs. GNE-6640 (IC50 0.43 μM), P5091 (IC50 4.2 μM), and FT671 (Kd 65 nM) — Direct Head-to-Head Comparison in Identical Assay System

In a published head-to-head comparative analysis of USP7 inhibitors using the USP7 catalytic domain enzymatic assay, GNE-6776 (the free-base form of CAS 2009273-60-1) achieved an IC50 of 0.61 ± 0.15 μM against the USP7 catalytic domain, compared to GNE-6640 at 0.43 ± 0.07 μM, P5091 at 4.2 μM, and the tool compound '217564' at 3 μM [1]. The 1.4-fold lower potency of GNE-6776 relative to GNE-6640 is mechanistically significant given their shared allosteric binding pocket (PDB: 5UQX vs. 5UQV) and distinct chemical scaffolds, providing complementary tool compounds for investigating structure-activity relationships at the USP7 ubiquitin-binding interface [2]. GNE-6776's potency is approximately 7-fold greater than P5091 and approximately 5-fold greater than compound 217564, while being approximately 107-fold less potent than the covalent inhibitor FT671 (Kd 65 nM), underscoring the fundamentally different potency tiers across USP7 inhibitor classes [1].

USP7 inhibition deubiquitinase catalytic domain IC50 comparison GNE-6640

DUB Selectivity Profiling: USP7-IN-8 Demonstrates No Activity Against USP47 and USP5 — Direct Selectivity Data Absent for Most USP7 Inhibitor Comparators

In a direct selectivity assessment using the Ub-Rho110 biochemical assay, USP7-IN-8 (CAS 2009273-60-1) demonstrated an IC50 of 1.4 μM against USP7 while showing no detectable inhibitory activity against the closely related DUB family members USP47 and USP5 . This selectivity data point is significant because USP47 and USP5 share substantial structural homology with USP7 and represent the most likely off-targets for USP7-directed inhibitors. Among the broader USP7 inhibitor landscape, selectivity data against USP47 and USP5 are not uniformly reported: while GNE-6640 and GNE-6776 were profiled against a panel of DUBs in the original Nature publication confirming selectivity, many other USP7 inhibitors (including P5091, HBX19818, and several tool compounds) lack comparable published selectivity profiling data, creating an evidence gap that complicates compound selection for target-validation experiments [1].

USP7 selectivity USP47 USP5 deubiquitinase panel off-target

In Vivo Xenograft Tumor Growth Inhibition: GNE-6776 Reduces Tumor Volume at 15–30 mg/kg i.p. with No Significant Body-Weight Loss — Quantitative Efficacy in NSCLC A549 Model

In a study evaluating the antitumor activity of GNE-6776 in non-small cell lung cancer (NSCLC) models, nude mice bearing subcutaneously implanted A549 cell xenografts were treated with vehicle control, low-dose GNE-6776 (15 mg/kg), high-dose GNE-6776 (30 mg/kg), or cisplatin (DDP, 2 mg/kg) via intraperitoneal injection for 7 days [1]. Both GNE-6776 doses significantly reduced tumor volume and tumor weight relative to vehicle control (p < 0.05 and p < 0.01), with the high-dose group producing effects comparable in magnitude to the cisplatin positive control, while body weight remained unaffected across all GNE-6776 treatment groups — indicating a favorable tolerability profile [1]. Western blot analysis of tumor tissue confirmed on-target pharmacodynamic modulation: decreased N-cadherin, C-myc, and CDK6 expression and increased GSK3β levels [2]. In a separate xenograft study using the EOL-1 acute myeloid leukemia model, oral administration of GNE-6776 also achieved significant tumor growth delay, albeit with the caveat that efficacious drug exposure was only transiently achieved following oral dosing .

xenograft in vivo efficacy NSCLC A549 tumor growth inhibition

Oral Bioavailability: GNE-6776 Is One of the Few USP7 Inhibitors with Confirmed Oral Bioavailability Enabling Per Os Dosing in Animal Models

GNE-6776 is explicitly characterized in multiple independent sources as an orally bioavailable USP7 inhibitor, with in vivo efficacy confirmed following oral gavage administration in EOL-1 xenograft models using once- or twice-daily dosing schedules . This property distinguishes GNE-6776 from several comparator USP7 inhibitors: GNE-6640, despite sharing the same allosteric binding mechanism, is primarily used via intraperitoneal administration in published in vivo studies; the highly potent covalent inhibitor FT671 has not been extensively characterized for oral bioavailability in the peer-reviewed literature; and P5091 and HBX19818 lack publicly documented oral pharmacokinetic data [1]. The oral dosing formulation has been validated using CMC-Na homogeneous suspension at ≥5 mg/mL . This oral bioavailability profile is structurally enabled by the compound's physicochemical properties: molecular weight 348.40 g/mol (free base, CAS 2009273-71-4) falling within favorable oral drug space, with 3 hydrogen-bond donors, 5 hydrogen-bond acceptors, and 4 rotatable bonds .

oral bioavailability pharmacokinetics per os dosing in vivo route of administration

Allosteric Binding Mechanism at 12 Å from Catalytic Cysteine: Structural Differentiation from Active-Site-Directed and Covalent USP7 Inhibitors

Co-crystal structures of both GNE-6776 (PDB: 5UQX) and GNE-6640 (PDB: 5UQV) with the USP7 catalytic domain reveal that these compounds bind to the same allosteric pocket located approximately 12 Å distant from the catalytic cysteine residue (Cys223), a binding mode fundamentally distinct from active-site-directed inhibitors and covalent DUB inhibitors [1]. Structural studies demonstrate that this binding attenuates ubiquitin binding rather than directly occluding the catalytic triad, with both compounds interacting with acidic residues that mediate hydrogen-bond interactions with the ubiquitin Lys48 side chain [2]. This mechanism is categorically different from: (a) covalent inhibitors such as FT671 and XL188 that irreversibly modify the catalytic cysteine; (b) active-site-competitive inhibitors; and (c) the earlier compound P5091, which reportedly operates through a distinct mechanism [1][3]. Within the GNE-6640/GNE-6776 pair, overlay of the two co-crystal structures reveals nearly identical binding poses despite the different chemical scaffolds (bipyridine-carboxamide for GNE-6776 vs. the GNE-6640 scaffold), suggesting a conserved pharmacophore at the allosteric pocket [1].

allosteric inhibitor non-covalent binding ubiquitin-binding disruption crystal structure mechanism of action

Physicochemical Solubility Profile: GNE-6776 DMSO Solubility of 67–70 mg/mL — Practical Formulation Advantage for In Vitro Assay Development

Multiple independent vendor datasheets report consistent DMSO solubility for GNE-6776 in the range of 67–70 mg/mL (equivalent to 192–201 mM), with ethanol solubility of 2 mg/mL (5.74 mM) and water insolubility [1]. This DMSO solubility enables preparation of concentrated stock solutions (e.g., 50–100 mM) suitable for high-throughput screening and dose-response assays without exceeding typical DMSO tolerance limits (<0.1% v/v final). The free-base form (CAS 2009273-71-4, MW 348.40) and the CAS 2009273-60-1 form (MW 347.41) differ slightly in molecular weight but share comparable solubility profiles. Storage stability data indicate powder stability at -20°C for 3 years, with DMSO stock solutions stable at -80°C for 6 months . While comprehensive head-to-head solubility comparisons across all USP7 inhibitors are not uniformly available in the public domain, the well-characterized and independently verified solubility parameters reduce formulation uncertainty at the procurement stage relative to less thoroughly characterized USP7 inhibitors.

solubility DMSO in vitro formulation assay development physicochemical properties

Optimal Procurement and Research Application Scenarios for CAS 2009273-60-1 (USP7-IN-8 / GNE-6776) Based on Differentiated Evidence Profile


In Vivo USP7 Biology Studies Requiring Oral Dosing Routes

For chronic in vivo pharmacology experiments where repeated intraperitoneal injection is impractical or introduces confounding stress variables, GNE-6776 is uniquely positioned among USP7 inhibitors due to its confirmed oral bioavailability . Researchers can employ oral gavage dosing using the validated CMC-Na homogeneous suspension formulation at ≥5 mg/mL with once- or twice-daily schedules, as demonstrated in the EOL-1 xenograft model . This capability is not uniformly available with GNE-6640 (primarily i.p. in published work), FT671 (oral PK not extensively characterized), or earlier-generation USP7 inhibitors such as P5091 and HBX19818 [1]. The NSCLC A549 xenograft study additionally validates i.p. administration at 15–30 mg/kg as an alternative parenteral route with confirmed target engagement and tolerability [2].

Structure-Based Drug Design Leveraging a High-Resolution USP7 Co-Crystal Structure

Medicinal chemistry and computational chemistry groups engaged in USP7 inhibitor optimization can directly utilize the co-crystal structure of GNE-6776 bound to the USP7 catalytic domain (PDB: 5UQX) for structure-based drug design, molecular docking, and pharmacophore modeling . The atomic-resolution binding mode data, including overlay comparisons with GNE-6640 (PDB: 5UQV), reveal the conserved allosteric pharmacophore and the specific hydrogen-bond interactions with acidic residues at the ubiquitin Lys48-binding interface . This structural information is not available for P5091, HBX19818, or many other tool-compound USP7 inhibitors, making GNE-6776 and GNE-6640 the only USP7 inhibitors with publicly deposited co-crystal structures suitable for rational design campaigns as of the current evidence base [1].

Target-Validation Experiments Requiring DUB Subfamily Selectivity Confirmation

For chemical biology studies aimed at dissecting USP7-specific functions within the USP7/USP47/USP5 subfamily, USP7-IN-8 offers confirmed inactivity against USP47 and USP5 in the Ub-Rho110 biochemical assay . This selectivity profile enables researchers to attribute observed cellular phenotypes specifically to USP7 inhibition, avoiding the confounding effects of concurrent USP47 or USP5 inhibition that could complicate target deconvolution . The non-covalent, reversible binding mechanism further permits washout experiments to distinguish pharmacodynamic from toxicodynamic effects — a critical experimental design feature unavailable with covalent inhibitors such as FT671 and XL188, which form irreversible adducts with the catalytic cysteine [1].

Non-Small Cell Lung Cancer (NSCLC) Preclinical Pharmacology with Pathway Biomarker Endpoints

Researchers investigating USP7 as a therapeutic target in NSCLC can leverage the published comprehensive dataset demonstrating that GNE-6776 suppresses A549 and H1299 NSCLC cell proliferation, migration, and invasion in a concentration-dependent manner, induces G1 phase cell-cycle arrest and apoptosis, decreases mitochondrial membrane potential, and modulates key signaling nodes including PI3K/AKT/mTOR and Wnt/β-catenin pathways . The in vivo arm of this study provides validated pharmacodynamic biomarkers — decreased CDK6, C-myc, and N-cadherin expression, and increased GSK3β — that can serve as endpoint readouts for target engagement and pathway modulation in follow-up studies [1]. The demonstration of efficacy without significant body-weight loss supports repeated-dosing experimental designs in NSCLC xenograft models [1].

Quote Request

Request a Quote for 6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.